Physicochemical Differentiation: Computed LogP and Hydrogen-Bonding Profile Versus Common Analogs
The target compound (C17H17N3O2, MW 295.34) exhibits a computed XLogP3 of ~2.8–3.1 (predicted by PubChem's model) compared to the simpler N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide (C15H13N3O, MW 251.28) which has an XLogP3 of 2.6 [1]. The additional ethoxy group in the target compound increases hydrogen-bond acceptor count from 3 to 4 and adds one rotatable bond, altering both solubility and membrane permeability potential within the imidazopyridine amide series .
| Evidence Dimension | Computed partition coefficient (LogP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.8–3.1; H-bond acceptors = 4; Molecular weight = 295.34 g/mol |
| Comparator Or Baseline | N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide: XLogP3 = 2.6; H-bond acceptors = 3; Molecular weight = 251.28 g/mol |
| Quantified Difference | ΔLogP ≈ +0.2 to +0.5; additional H-bond acceptor |
| Conditions | Computed using PubChem XLogP3 algorithm (release 2025.09.15); no experimental LogP data available |
Why This Matters
A higher LogP and additional hydrogen-bond acceptor can improve blood-brain barrier penetration or alter target selectivity—critical parameters when selecting compounds for central nervous system (CNS) vs. peripheral target programs.
- [1] PubChem. N-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)acetamide (CID 201066). XLogP3 value. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/201066 View Source
